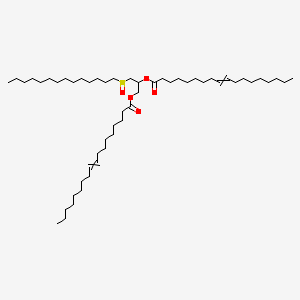
4-Methylquinolinium chloride
Descripción general
Descripción
4-Methylquinolinium chloride is a chemical compound with the molecular formula C10H10ClN . It is used in various industrial and scientific research .
Synthesis Analysis
The synthesis of 4-quinolones, which includes 4-Methylquinolinium chloride, involves several methods such as activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reaction, Baylis–Hillman reaction, Pd-catalyzed Buchwald–Hartwig amination, intramolecular Houben–Hoesch reaction, and tandem acyl transfer – cyclization of o-alkynoylanilines .Molecular Structure Analysis
The molecular structure of 4-Methylquinolinium chloride can be analyzed using various spectroscopic techniques. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data, while Fourier transform infrared spectroscopy allows identifying this information through absorption and emission of light in the infrared region .Chemical Reactions Analysis
The chemical reactions involving 4-Methylquinolinium chloride can be complex and involve various factors. These reactions can be understood using the concept of chemical equilibria in complexometric titrations and calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methylquinolinium chloride can be determined using various techniques. These include determining its melting point, boiling point, density, molecular formula, and molecular weight .Aplicaciones Científicas De Investigación
Crystallographic Studies
Water Molecule and Hydronium Ion Orientations : The structure of 1-methylquinolinium-3-carboxy chloride monohydrate was studied using X-ray diffraction, DFT calculations, NMR, FTIR, and Raman spectra. This research explored the hydrogen bonding and electrostatic interactions involving water molecules, hydronium ions, and chloride anions in the crystal lattice, providing insights into the molecular interactions and orientations in similar quinolinium chloride structures (Barczyński et al., 2009).
Structure of 6-Hydroxy-1-Methylquinolinium Chloride Hydrate : Another study focused on the crystal structure of 6-hydroxy-1-methylquinolinium chloride hydrate, revealing intricate hydrogen bonding interactions. This research contributes to understanding the structural properties of quinolinium chloride derivatives (Barczyński et al., 2010).
Chemical Reactions and Synthesis
Reactions with Thionyl Chloride : 4-Methylquinolines were studied for their reaction with hot thionyl chloride, yielding distinct products like 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones. This study discusses the formation modes of these products and their reactions with various reagents, highlighting the chemical reactivity of 4-methylquinolinium chloride in organic synthesis (Al-Shaar et al., 1988).
Synthesis of Metal Halide Salts : Research into the synthesis and structures of transition metal halide salts with 8-methylquinolinium explored the formation of complexes in different conditions. This study is significant for understanding the coordination chemistry and potential applications of quinolinium chloride derivatives in materials science (Edwards et al., 2011).
Safety And Hazards
When handling 4-Methylquinolinium chloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
The future directions of 4-Methylquinolinium chloride research could involve further exploration of its synthesis methods, chemical reactions, and potential applications. There is also a need for more detailed studies on its safety and hazards .
Relevant papers on 4-Methylquinolinium chloride include studies on the synthesis and properties of cationic surfactants , and the synthesis of quaternary ammonium salts .
Propiedades
IUPAC Name |
4-methylquinolin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N.ClH/c1-8-6-7-11-10-5-3-2-4-9(8)10;/h2-7H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNKZBOWNPYIDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[NH+]C2=CC=CC=C12.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
491-35-0 (Parent) | |
| Record name | Lepidine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylquinolinium chloride | |
CAS RN |
3007-43-0 | |
| Record name | Quinoline, 4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3007-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lepidine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 4-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-methylquinolinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![12H-Benzo[a]-1,3-benzodioxolo[4,5-g]quinolizin-9-ol, 6,6a,11,14-tetrahydro-8-methoxy-](/img/structure/B1219882.png)




![5H-Pyrido[4,3-b]indole](/img/structure/B1219891.png)
![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17R)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1219893.png)






